molecular formula C15H20BNO5 B7956312 5-Acetamido-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

5-Acetamido-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7956312
M. Wt: 305.14 g/mol
InChI Key: YRXPWPZYDDDEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative with a benzene ring substituted at the 2-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group and an acetamido group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 2-aminobenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of acetic anhydride.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the boronic acid group, leading to various boronic esters and amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Nucleophiles such as alcohols and amines are used, often in the presence of a base.

Major Products Formed:

  • Carboxylic acids from oxidation reactions.

  • Borane derivatives from reduction reactions.

  • Boronic esters and amides from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various boronic acid derivatives, which are important in cross-coupling reactions. Biology: It serves as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: It is used in the production of materials and chemicals that require boronic acid functionalities.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in molecular recognition and sensing applications. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological molecules through covalent bonding.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Aminobenzoic acid

  • Boronic esters and amides

Properties

IUPAC Name

5-acetamido-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO5/c1-9(18)17-10-6-7-12(11(8-10)13(19)20)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXPWPZYDDDEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.